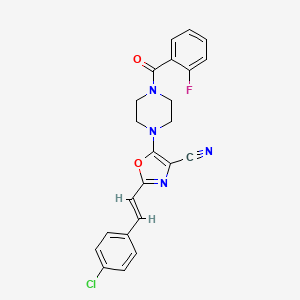

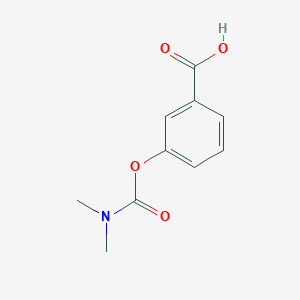

![molecular formula C21H21N5O2S2 B2961773 N-(2-{6-[(3-甲基苄基)硫代][1,2,4]三唑并[4,3-b]哒嗪-3-基}乙基)苯磺酰胺 CAS No. 872997-01-8](/img/structure/B2961773.png)

N-(2-{6-[(3-甲基苄基)硫代][1,2,4]三唑并[4,3-b]哒嗪-3-基}乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌活性

- 已研究了类似于 N-(2-{6-[(3-甲基苄基)硫代][1,2,4]三唑并[4,3-b]哒嗪-3-基}乙基)苯磺酰胺的化合物及其抗菌特性。哈桑(2013 年)对包含苯磺酰胺部分的新吡唑啉和吡唑衍生物进行的研究发现,这些化合物对革兰氏阴性菌和革兰氏阳性菌以及酵母样真菌表现出显着的抗菌活性 (Hassan, 2013)。

碳酸酐酶抑制

- 另一个研究领域涉及碳酸酐酶同工酶的抑制。阿拉菲菲等人(2015 年)研究了具有三唑和噻二嗪基部分的苯磺酰胺对人碳酸酐酶的抑制作用,发现对多种同工酶具有低纳摩尔活性,这些同工酶与各种生理过程相关 (Alafeefy et al., 2015)。

抗氧化和酶抑制活性

- 洛拉克等人(2020 年)的一项研究探讨了含有三嗪部分的苯磺酰胺的抗氧化特性和酶抑制潜力。这些化合物表现出中等抗氧化活性和对乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶等酶的显着抑制效力 (Lolak et al., 2020)。

抗 HIV 和抗癌特性

- 布尔佐佐夫斯基(1998 年)对类似化合物 4-氯-2-巯基-5-甲基-N-(1,2,4-三唑并[4,3-a]吡啶-3-基)苯磺酰胺的研究强调了它们的中度至高抗 HIV 活性和中度抗癌活性 (Brzozowski, 1998)。

抗哮喘活性

- Kuwahara 等人(1997 年)的一项研究合成并评估了一系列新型三唑哒嗪衍生物作为支气管收缩抑制剂,表明它们在治疗哮喘和其他呼吸道疾病中具有潜在用途 (Kuwahara et al., 1997)。

抗惊厥活性

- 凯利等人(1995 年)进行了抗惊厥特性的研究,他们合成了 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪。其中一些化合物对大鼠癫痫发作表现出有效的活性 (Kelley et al., 1995)。

作用机制

Target of Action

The primary targets of N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide are neuroprotective and anti-neuroinflammatory agents . These targets are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory properties .

Pharmacokinetics

Similar compounds in the triazolothiadiazine class have been studied for their pharmacokinetic properties . More research is needed to determine the ADME properties of this specific compound.

Result of Action

The molecular results reveal that N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide has promising neuroprotective and anti-inflammatory properties . It significantly reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

属性

IUPAC Name |

N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S2/c1-16-6-5-7-17(14-16)15-29-21-11-10-19-23-24-20(26(19)25-21)12-13-22-30(27,28)18-8-3-2-4-9-18/h2-11,14,22H,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDXUKXSFWOLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

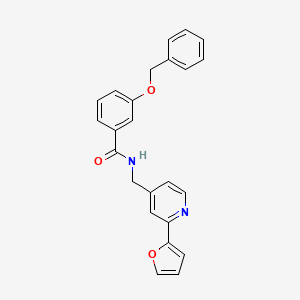

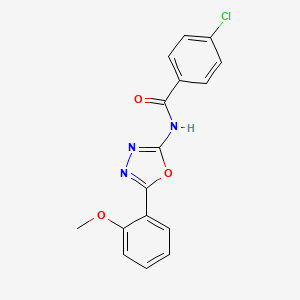

![N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2961691.png)

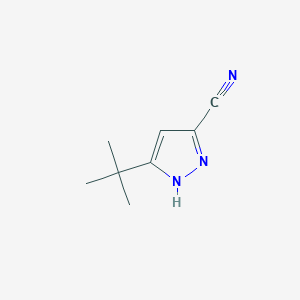

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2961693.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961695.png)

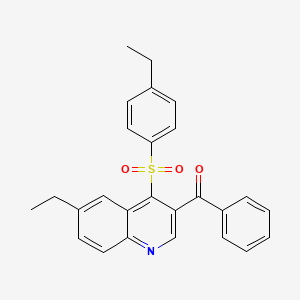

![N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2961700.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2961704.png)

![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2961705.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)